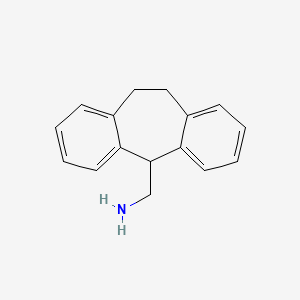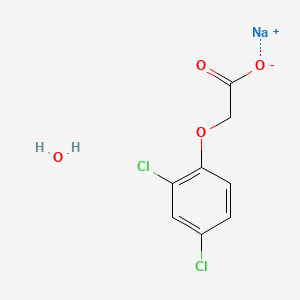
Unii-079V3J9O3X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Unii-079V3J9O3X” refers to a compound known as Silanol . It has a molecular formula of H4OSi . It is also known by other names such as Hydroxysilane and Silanole .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula HOSi . The InChI Key for this compound is XQSFXFQDJCDXDT-UHFFFAOYSA-N . Techniques such as high-throughput experimentation can be used to rapidly survey possible reaction conditions .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 45.09 g/mol . It is represented by the SMILES notation O [Si] . Further analysis of its physical and chemical properties would require specific experimental data.Wissenschaftliche Forschungsanwendungen
Advancements in Materials Science
Recent advances in the liquid-phase syntheses of inorganic nanoparticles have significant implications for scientific research, particularly in the development of new materials for technology and industry. Such materials can lead to advancements in electronics, medicine, and sustainable technologies (Cushing, Kolesnichenko, & O'Connor, 2004). The synthesis methods and materials developed in this research field are foundational for creating semiconductors, medical imaging agents, and environmentally friendly materials.
Technology Transfer and Scientific Training
The University Nanosat Program demonstrates an adaptable and responsive vehicle for capability demonstration, highlighting the importance of technology transfer from academia to industry and the training of the next generation of aerospace professionals. This program, cosponsored by various agencies, including the Air Force Research Laboratory, showcases how scientific research directly contributes to technological advancements and workforce development in critical areas such as space exploration and satellite technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Wirkmechanismus
Unii-079V3J9O3X, also known as Silanol , is a compound with a variety of applications. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that silanol is frequently used in a variety of applications, including contact lenses, medical devices, elastomers, shampoos, food (as an antifoaming agent), caulking, lubricants, kinetic sand, and heat-resistant tiles . This suggests that the compound interacts with a wide range of materials and biological systems.
Pharmacokinetics
It’s known that the compound is soluble in carbon tetrachloride, benzene, chloroform, diethyl ether, toluene and other organic solvents, but insoluble in water and ethanol . This suggests that the compound’s bioavailability may be influenced by these properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Unii-079V3J9O3X involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "Sodium hydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in a mixture of ethanol and water and add sodium hydroxide. Stir the mixture at room temperature for 2 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 8: Wash the organic layer with water and dry over sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, Unii-079V3J9O3X." ] } | |
CAS-Nummer |
70131-67-8 |
Molekularformel |
H4OSi |
Molekulargewicht |
48.116 g/mol |
IUPAC-Name |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChI-Schlüssel |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[Si] |
Kanonische SMILES |
O[SiH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



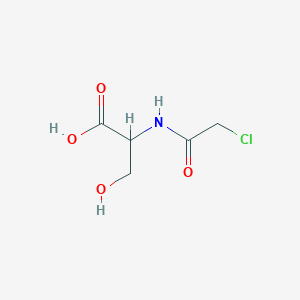

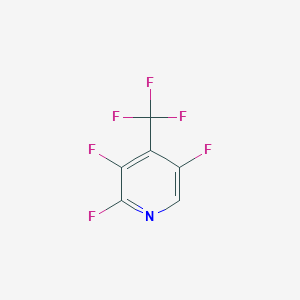

![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)
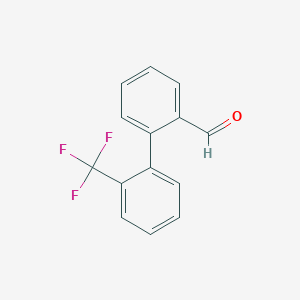
![4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]benzenesulfonyl Chloride](/img/structure/B3416224.png)


